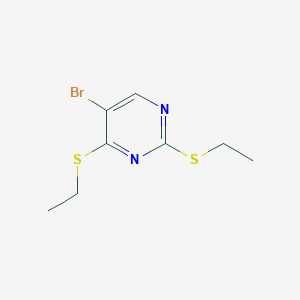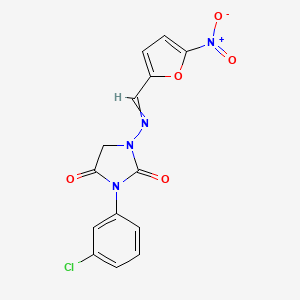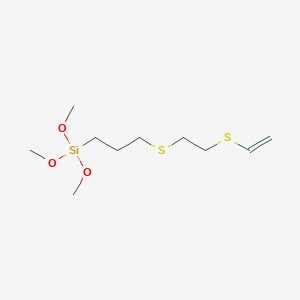
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene typically involves the reaction of organosilicon precursors with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical processes. The presence of methoxy, oxa, and dithia groups allows for diverse interactions and reactivity, making it a versatile compound in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane: This compound shares similar structural features but differs in the number and arrangement of oxygen atoms.
3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-11-amine: This compound contains nitrogen atoms in place of some sulfur atoms, leading to different chemical properties.
Uniqueness
3,3-Dimethoxy-2-oxa-7,10-dithia-3-siladodec-11-ene is unique due to its specific combination of silicon, oxygen, sulfur, and methoxy groups
Eigenschaften
CAS-Nummer |
62992-50-1 |
|---|---|
Molekularformel |
C10H22O3S2Si |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
3-(2-ethenylsulfanylethylsulfanyl)propyl-trimethoxysilane |
InChI |
InChI=1S/C10H22O3S2Si/c1-5-14-8-9-15-7-6-10-16(11-2,12-3)13-4/h5H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
RRQFELDYKVADDO-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCSCCSC=C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


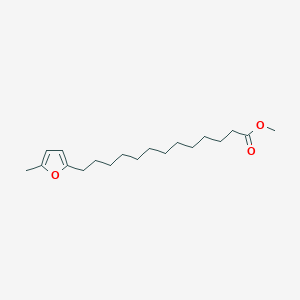
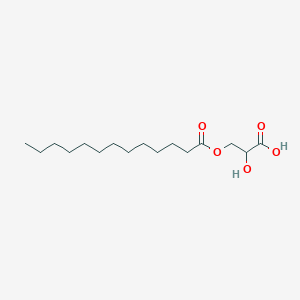
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
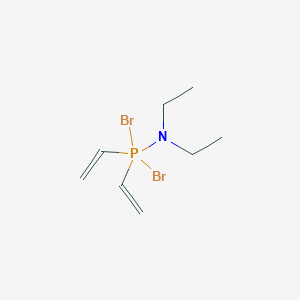

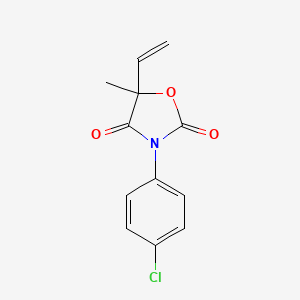
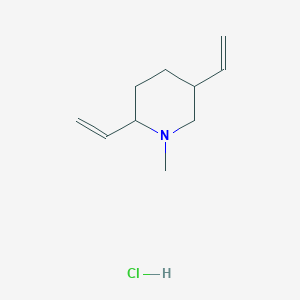
![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
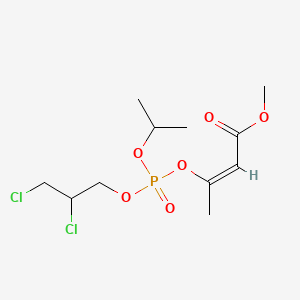
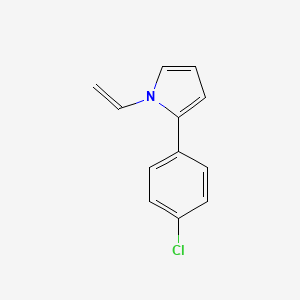
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
